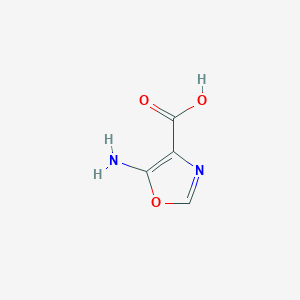

5-Aminooxazole-4-carboxylic acid

Description

5-Aminooxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with an amino group at position 5 and a carboxylic acid at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery. It serves as a precursor for bioactive molecules, including oxazolo[5,4-d]pyrimidines, which have been explored for enzyme inhibition (e.g., ricin A-chain inhibition) . The compound’s synthesis often involves α-chloroglycinates as precursors, with optimized protocols using NMR, IR, and HRMS for characterization .

Properties

IUPAC Name |

5-amino-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c5-3-2(4(7)8)6-1-9-3/h1H,5H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQATANMPQAAGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Acylation | Trialkyl orthoacetates + trichloroacetyl chloride | Room temp to 75°C | Good | Formation of trichloroacetyl derivatives |

| Cyclocondensation | Hydroxylamine or hydrazines | 0°C to room temp | Moderate | Regiospecific formation of isoxazoles |

| Transformation | Mild hydrolysis of trichloromethyl groups | Mild conditions | High | Conversion to carboxylic acid functionality |

This method allows for the preparation of 5-aminooxazole-4-carboxylates with good regioselectivity and functional group tolerance, making it a robust synthetic pathway.

Direct Oxazole Formation via Carboxylic Acid Activation

A recent advancement in oxazole synthesis involves the direct transformation of carboxylic acids into 4,5-disubstituted oxazoles, which can be adapted for 5-aminooxazole-4-carboxylic acid synthesis. This method employs:

- Triflylpyridinium reagent (DMAP-Tf) for in situ activation of carboxylic acids to form reactive acylpyridinium intermediates.

- Subsequent trapping of these intermediates with isocyanoacetates or tosylmethyl isocyanide leads to oxazole ring formation.

- The reaction proceeds efficiently at room temperature with good yields and functional group tolerance, including substrates with sensitive moieties.

Reaction Highlights and Optimization

| Parameter | Variation | Outcome |

|---|---|---|

| Base used | DMAP, DABCO, NEt3, DIPEA, DBU | DMAP gave highest yield (~70%) |

| Solvent | Dichloromethane (CH2Cl2) | Optimal for reaction |

| Temperature | Room temperature | Efficient conversion in 60 min |

| Substrate scope | Various carboxylic acids | Broad, including hindered types |

This method is scalable and has been demonstrated in gram-scale synthesis, highlighting its practical utility for preparing 5-aminooxazole-4-carboxylic acid derivatives and related compounds.

Cyclization of Precursors via Hydroxylamine Sulfate

Another classical approach involves:

- Reacting ethylacetoacetate derivatives with triethylorthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester.

- Treatment of this ester with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salt leads to the formation of ethyl-5-methylisoxazole-4-carboxylate intermediates.

- Hydrolysis and crystallization steps yield the corresponding 5-methylisoxazole-4-carboxylic acid, which can be further converted to 5-aminooxazole-4-carboxylic acid through amination or other functional group transformations.

Process Summary

| Step | Reagents/Conditions | Temperature | Outcome |

|---|---|---|---|

| (a) Formation of ethyl ethoxymethyleneacetoacetic ester | Ethylacetoacetate, triethylorthoformate, acetic anhydride | 75–150°C | Intermediate ester formed |

| (b) Cyclization with hydroxylamine sulfate | −20 to 10°C | Ethyl-5-methylisoxazole-4-carboxylate formed | |

| (c) Hydrolysis and crystallization | Room temp, solvent mixture | Pure 5-methylisoxazole-4-carboxylic acid |

This method is well-established in pharmaceutical intermediate synthesis, providing high purity products suitable for further derivatization.

Application in Solid Phase Peptide Synthesis (SPPS)

5-Aminooxazole-4-carboxylic acid derivatives have been successfully incorporated into peptides via SPPS:

- The compound can be coupled to resin-bound peptides using classical or ultrasonic agitation methods.

- This incorporation expands the chemical diversity of peptides, enabling the design of novel bioactive molecules.

- Characterization by tandem mass spectrometry confirms the successful integration of the unnatural amino acid.

This application underscores the synthetic accessibility and functional utility of 5-aminooxazole-4-carboxylic acid in advanced peptide chemistry.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| α-Chloroglycinate Cyclization | α-Chloroglycinates, hydroxylamine, mild hydrolysis | Regioselective, well-characterized | Multi-step, requires careful control |

| Direct Carboxylic Acid Activation | Triflylpyridinium reagent, isocyanoacetates, DMAP base | Rapid, scalable, broad scope | Requires specialized reagents |

| Hydroxylamine Sulfate Cyclization | Ethylacetoacetate derivatives, hydroxylamine sulfate | High purity, pharmaceutical relevance | Elevated temperatures, multiple steps |

| SPPS Incorporation | Resin-bound peptides, coupling reagents | Enables peptide modification | Requires peptide synthesis setup |

Chemical Reactions Analysis

Types of Reactions: 5-Aminooxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Nitro derivatives of 5-Aminooxazole-4-carboxylic acid.

Reduction: Alcohol derivatives of 5-Aminooxazole-4-carboxylic acid.

Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

5-Aminooxazole-4-carboxylic acid is a heterocyclic compound featuring both an amino group (-NH2) and a carboxylic acid group (-COOH), making it a versatile building block in organic synthesis and medicinal chemistry. It has gained attention for its potential applications in drug development, materials science, and biochemistry. The unique combination of functional groups allows for diverse chemical modifications, enhancing its utility in synthesizing complex molecules.

Scientific Research Applications

Organic Synthesis

5-Aminooxazole-4-carboxylic acid serves as a building block in organic synthesis due to its oxazole ring and amino group. It can undergo various chemical modifications, making it useful for synthesizing complex molecules.

Reaction Types

5-Aminooxazole-4-carboxylic acid can be used in various reactions:

- Oxidation Oxidation reactions, using reagents like potassium permanganate or hydrogen peroxide, vary depending on the substrate.

- Reduction Reduction reactions, using lithium aluminum hydride or sodium borohydride, require anhydrous conditions.

- Substitution Substitution reactions, using alkyl halides or acyl chlorides, occur under mild to moderate conditions.

Medicinal Chemistry

Derivatives of 5-aminooxazole-4-carboxylic acid have been explored as potential inhibitors of toxins like ricin, highlighting its relevance in medicinal chemistry. Oxazolo[5,4-d]pyrimidines, including 5-aminooxazolo[5,4-d]pyrimidin-7(6 H)-ones [9-oxa-guanines], have demonstrated biological activities such as kinase inhibition, adenosine receptor antagonism, and tumor growth inhibition .

Biological Activity

5-Aminooxazole-4-carboxylic acid exhibits notable biological activity and is involved in studies related to enzyme inhibition and the synthesis of biologically active molecules. Its ability to form hydrogen bonds through the amino group and ionic interactions via the carboxylic acid group allows it to interact with various biological targets, potentially modulating enzyme activities and influencing cellular pathways.

Peptide Synthesis

5-amino-3-methyl-isoxazole-4-carboxylic acid can be applied in solid phase peptide synthesis and can be coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . The resulting compounds can be characterized by tandem mass spectrometry .

Mechanism of Action

The mechanism of action of 5-Aminooxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 5-aminooxazole-4-carboxylic acid, highlighting structural variations, physicochemical properties, and functional applications:

Key Comparative Insights:

Electronic Effects: The oxazole ring (O and N at positions 1 and 3) in 5-aminooxazole-4-carboxylic acid provides moderate electron density, facilitating nucleophilic substitutions. In contrast, the isoxazole analog (O and N at positions 1 and 2) exhibits reduced reactivity due to steric hindrance from the methyl group . Replacement of oxygen with sulfur (as in 5-amino-3-methylisothiazole-4-carboxylic acid) increases polarizability, enhancing interactions with biological targets .

Pharmacological Activity: Derivatives of 5-aminooxazole-4-carboxylic acid, such as ethyl esters, show moderate ricin A-chain inhibition (e.g., compound 2b, IC₅₀ = 2.8 mM; compound 9, IC₅₀ = 1.6 mM) . Thiazole analogs (e.g., 5-amino-3-methylisothiazole-4-carboxylic acid) demonstrate superior antimicrobial potency compared to oxazole derivatives, attributed to sulfur’s electronegativity .

Synthetic Accessibility: 5-Aminooxazole-4-carboxylates are efficiently synthesized from α-chloroglycinates under mild conditions (yields >70%), while fused benzoxazole derivatives require multi-step protocols involving palladium catalysis .

Data Tables for Key Compounds

Table 1: Physicochemical Properties

| Compound | Molecular Weight | LogP | Solubility (mg/mL) |

|---|---|---|---|

| 5-Aminooxazole-4-carboxylic acid | 128.10 | -0.5 | 12.8 (H₂O) |

| 5-Methylisoxazole-4-carboxylic acid | 127.11 | 0.2 | 8.3 (H₂O) |

| 5-Amino-3-methylisothiazole-4-carboxylic acid | 158.18 | 0.8 | 4.1 (DMSO) |

Biological Activity

5-Aminooxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound, characterized by its amino and carboxylic acid functional groups, exhibits potential in various therapeutic applications, including antiviral, anticancer, and immunomodulatory effects.

The biological activity of 5-aminooxazole-4-carboxylic acid can be attributed to its structural features, which allow it to interact with various biological targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing its affinity for specific targets.

- Ionic Interactions : The carboxylic acid group can engage in ionic interactions, influencing enzyme and receptor activity.

Antiviral Activity

Recent studies have demonstrated that derivatives of 5-aminooxazole-4-carboxylic acid exhibit antiviral properties. For example, certain compounds within this class have shown effectiveness against human herpes virus type-1 (HHV-1), inhibiting its replication in cultured cells .

Anticancer Properties

Research indicates that 5-aminooxazole-4-carboxylic acid and its derivatives can suppress tumor growth. In vitro studies revealed that these compounds inhibited the proliferation of various cancer cell lines while exhibiting low toxicity levels. Notably, specific derivatives were found to modulate signaling pathways associated with apoptosis in cancer cells .

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory capabilities. It demonstrated the ability to inhibit the proliferation of lymphocytes induced by phytohemagglutinin A and lipopolysaccharide, suggesting potential applications in treating autoimmune disorders .

Data Table: Biological Activities of 5-Aminooxazole-4-Carboxylic Acid Derivatives

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral properties of 5-aminooxazole derivatives, researchers observed that specific compounds significantly reduced HHV-1 replication in A-549 cells. The study highlighted the importance of structural modifications in enhancing antiviral efficacy.

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer potential of various oxazolo[5,4-d]pyrimidine derivatives derived from 5-aminooxazole-4-carboxylic acid. The results indicated that these compounds not only inhibited cancer cell growth but also induced apoptosis through modulation of key signaling pathways involved in cell survival and death .

Q & A

Q. What mechanistic insights explain divergent reaction outcomes in oxazole derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.